REACTION_CXSMILES
|
[CH2:1]([N:3]1[CH:7]=[C:6]([S:8](Cl)(=[O:10])=[O:9])[N:5]=[CH:4]1)C.[O:12]1[CH2:17][CH2:16][N:15]([CH2:18][CH2:19][CH2:20][NH2:21])[CH2:14][CH2:13]1>C(#N)C>[O:12]1[CH2:17][CH2:16][N:15]([CH2:18][CH2:19][CH2:20][NH:21][S:8]([C:6]2[N:5]=[CH:4][N:3]([CH3:1])[CH:7]=2)(=[O:10])=[O:9])[CH2:14][CH2:13]1
|
Name
|
|
Quantity
|
10 g
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Type
|
reactant
|
Smiles
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C(C)N1C=NC(=C1)S(=O)(=O)Cl
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Name
|
|
Quantity
|
7.5 mL
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Type
|
reactant
|
Smiles
|
O1CCN(CC1)CCCN
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Name
|
|
Quantity
|
200 mL
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Type
|
solvent
|
Smiles
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C(C)#N
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
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Smiles
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O1CCN(CC1)CCCNS(=O)(=O)C=1N=CN(C1)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |